molecular formula C19H17NO3 B397540 2,6-dimethoxy-N-(2-naphthyl)benzamide

2,6-dimethoxy-N-(2-naphthyl)benzamide

Cat. No.: B397540
M. Wt: 307.3g/mol
InChI Key: MAMDIGJDVOXEBX-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(2-naphthyl)benzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted benzene ring linked via an amide bond to a 2-naphthyl group.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3g/mol

IUPAC Name

2,6-dimethoxy-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C19H17NO3/c1-22-16-8-5-9-17(23-2)18(16)19(21)20-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3,(H,20,21)

InChI Key

MAMDIGJDVOXEBX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and applications of benzamide derivatives are highly dependent on substituent placement and electronic properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties/Applications Reference
2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide 2,6-(OCH₃), N-(4-OCH₃-phenyl) Potent skin depigmenting agent (68% PCAF HAT inhibition at 100 µM)
2,6-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide 2,6-(OCH₃), N-(CF₃CH₂) Salt-inducible kinase inhibitor; improved metabolic stability due to trifluoroethyl group
Isoxaben (2,6-Dimethoxy-N-[3-(3-methyl-3-pentanyl)-1,2-oxazol-5-yl]benzamide) 2,6-(OCH₃), N-(oxazolyl) Herbicidal activity; targets cellulose biosynthesis
N-Ethyl-2,6-dimethoxy-N-(2-methylphenyl)benzamide 2,6-(OCH₃), N-ethyl, N-(2-CH₃-phenyl) High logP (3.2), moderate solubility; structural analog for SAR studies

Key Observations :

  • Electron-Donating Groups : Methoxy groups at the 2,6-positions stabilize the aromatic ring and may facilitate π-π interactions in enzyme binding pockets, as seen in PCAF HAT inhibitors .
  • Amide Nitrogen Modifications : Bulkier substituents (e.g., naphthyl vs. oxazolyl) alter steric hindrance, impacting target selectivity. For example, Isoxaben’s oxazolyl group confers herbicidal activity, whereas smaller substituents favor enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
Property 2,6-Dimethoxy-N-(2-naphthyl)benzamide 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide Isoxaben
Molecular Weight ~325 g/mol (estimated) 287.3 g/mol 384.4 g/mol
logP ~3.5 (estimated) 2.8 4.1
Polar Surface Area (Ų) ~60 58.9 78.3
Bioactivity Not reported Depigmentation, PCAF HAT inhibition Herbicidal

Insights :

  • Higher polar surface area in Isoxaben correlates with herbicidal activity, possibly due to interactions with plant-specific enzymes .

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